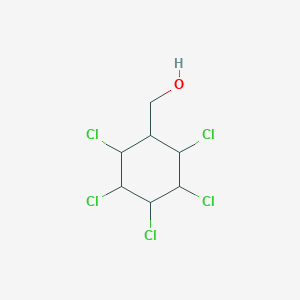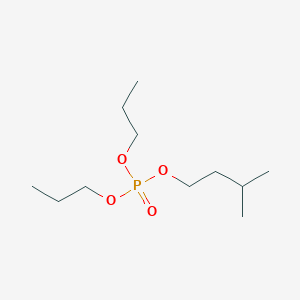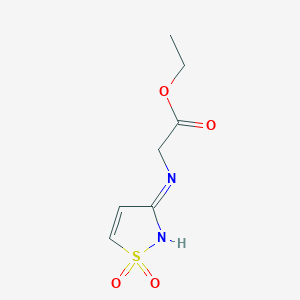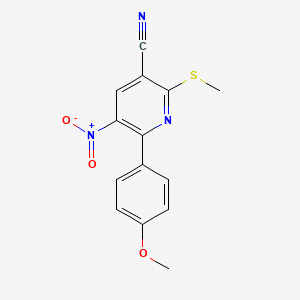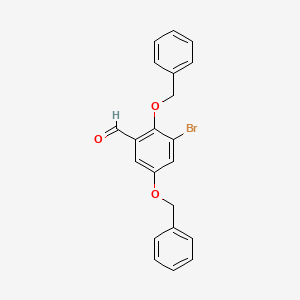![molecular formula C19H11BrO2 B12583479 2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one CAS No. 303205-70-1](/img/structure/B12583479.png)
2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one is a chemical compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a bromine atom attached to the phenyl ring, which can influence its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 2-naphthol in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted naphthopyrans .
科学的研究の応用
2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one has several scientific research applications:
Chemistry: It is used as a photochromic material in the study of light-induced chemical reactions.
Biology: The compound’s photochromic properties make it useful in biological imaging and as a molecular probe.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the development of smart materials, such as photochromic lenses and coatings.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one involves its photochromic behavior. Upon exposure to light, the compound undergoes a reversible ring-opening reaction to form a colored merocyanine dye. This process involves the absorption of photons, which provides the energy needed to break the bond and form the open-ring structure. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the molecule .
類似化合物との比較
Similar Compounds
2-Amino-4H-benzo[b]pyrans: These compounds also have a pyran ring and exhibit similar photochromic properties.
2-Amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles: These derivatives are known for their bioactive properties and are used in medicinal chemistry.
Uniqueness
2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and applications. The bromine atom can participate in various substitution reactions, making the compound versatile for different chemical modifications .
特性
CAS番号 |
303205-70-1 |
|---|---|
分子式 |
C19H11BrO2 |
分子量 |
351.2 g/mol |
IUPAC名 |
2-(4-bromophenyl)benzo[f]chromen-3-one |
InChI |
InChI=1S/C19H11BrO2/c20-14-8-5-13(6-9-14)16-11-17-15-4-2-1-3-12(15)7-10-18(17)22-19(16)21/h1-11H |
InChIキー |
RNEPXAQELHEKOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)
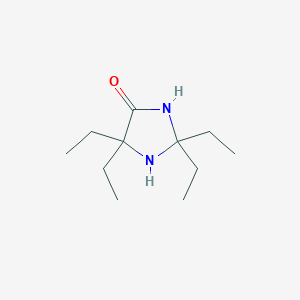
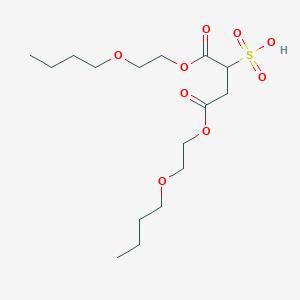
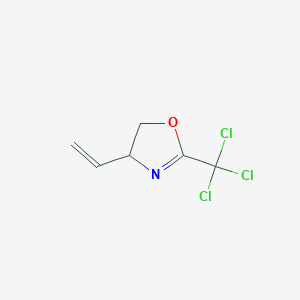
![Hydroxylamine, O-[(1S)-1-phenylbutyl]-](/img/structure/B12583449.png)

